molecular formula C14H10F4N2S B5726941 1-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea

1-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea

Cat. No.: B5726941
M. Wt: 314.30 g/mol
InChI Key: BDMBBJCPNRVKHM-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of fluorine and trifluoromethyl groups, which can impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea typically involves the reaction of 2-fluoroaniline with 3-(trifluoromethyl)phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Substituted thioureas.

Scientific Research Applications

1-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine and trifluoromethyl groups can enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluorophenyl)-3-phenylthiourea
  • 1-(2-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea
  • 1-(2-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl]thiourea

Uniqueness

1-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4N2S/c15-11-6-1-2-7-12(11)20-13(21)19-10-5-3-4-9(8-10)14(16,17)18/h1-8H,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMBBJCPNRVKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC2=CC=CC(=C2)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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